1-(Carboxy)pyrrolidin-3-yl acetate

Description

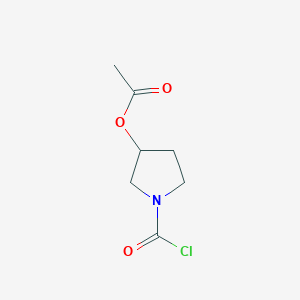

1-(Carboxy)pyrrolidin-3-yl acetate is a pyrrolidine derivative featuring a carboxylic acid group at position 1 and an acetate ester at position 3. The positioning of these groups on the pyrrolidine ring influences steric effects, solubility, and reactivity, making it distinct from other pyrrolidine-based compounds .

Properties

IUPAC Name |

(1-carbonochloridoylpyrrolidin-3-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO3/c1-5(10)12-6-2-3-9(4-6)7(8)11/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEFXNPDAACZOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCN(C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Carboxy)pyrrolidin-3-yl acetate typically involves the esterification of 1-(Carboxy)pyrrolidine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the generated acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(Carboxy)pyrrolidin-3-yl acetate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Oxidation: The compound can be oxidized to introduce additional functional groups or to convert the pyrrolidine ring into a more oxidized state.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products

Hydrolysis: Yields 1-(Carboxy)pyrrolidine and acetic acid.

Oxidation: Can produce various oxidized derivatives depending on the conditions and reagents used.

Substitution: Results in the formation of new derivatives with different functional groups replacing the acetate group.

Scientific Research Applications

1-(Carboxy)pyrrolidin-3-yl acetate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a prodrug.

Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Carboxy)pyrrolidin-3-yl acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds

Physicochemical Properties

- Solubility : The target compound’s carboxylic acid group enhances aqueous solubility compared to esters (e.g., and ), while the acetate ester introduces lipophilicity. In contrast, 1-methyl-5-oxopyrrolidine-3-carboxylic acid () is more polar due to its ketone and carboxylic acid groups, favoring water solubility.

- Acidity : The carboxylic acid at position 1 in the target compound confers higher acidity (pKa ~2-3) than esters (pKa ~25-30) or amines (e.g., , pKa ~10-11) .

- Molecular Weight : The target compound’s estimated molecular weight (~193 g/mol) is lower than ’s 225.33 g/mol (due to the bulky heptenyl group) but higher than ’s 126.20 g/mol (simpler substituents) .

Biological Activity

1-(Carboxy)pyrrolidin-3-yl acetate is a pyrrolidine derivative with the molecular formula CHNO. This compound has garnered attention due to its potential biological activities, including antimicrobial and antiviral properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

The biological activity of this compound can be attributed to its structural features, particularly the presence of both carboxy and acetate groups. These groups enhance the compound's reactivity and interaction with biological targets.

Target Interactions

This compound has been investigated for its interactions with specific enzymes and receptors involved in various biochemical pathways. The pyrrolidine scaffold is known to exhibit target selectivity, which is vital for developing effective therapeutics.

Biological Activities

Research has highlighted several notable biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis .

- Antiviral Properties : The compound is also being explored for its antiviral potential, although specific mechanisms and efficacy against viral pathogens require further investigation.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of pyrrolidine derivatives, including this compound. Here are some key findings:

- Inhibition of Enoyl Acyl Carrier Protein Reductase (InhA) : A related class of pyrrolidine carboxamides has shown potent inhibition of InhA, a critical enzyme in the fatty acid elongation cycle of Mycobacterium tuberculosis. This suggests that similar derivatives may also possess significant antimicrobial activity .

- Structure-Activity Relationship (SAR) : Investigations into SAR have demonstrated that modifications to the pyrrolidine structure can significantly impact biological activity. For instance, variations in substituents on the nitrogen atom or changes in the ester moiety can enhance potency against specific targets .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play crucial roles in determining efficacy and safety profiles.

Pharmacokinetic Properties

The introduction of heteroatoms in the molecular structure often improves solubility and bioavailability, which are critical parameters in drug design.

Toxicological Assessments

While preliminary studies indicate promising biological activities, comprehensive toxicological assessments are necessary to ensure safety for potential therapeutic applications.

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Pyrrolidine | Basic structure | Low bioactivity |

| 1-(Carboxy)pyrrolidine | Carboxy group | Antimicrobial activity |

| N-Acetylpyrrolidine | Acetyl group on nitrogen | Moderate activity |

This table illustrates how structural modifications can influence biological activity, highlighting the advantages of incorporating both carboxy and acetate functionalities in this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.